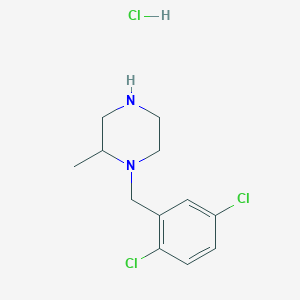

1-(2,5-Dichloro-benzyl)-2-methyl-piperazine hydrochloride

CAS No.: 1261230-63-0

Cat. No.: VC8225121

Molecular Formula: C12H17Cl3N2

Molecular Weight: 295.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261230-63-0 |

|---|---|

| Molecular Formula | C12H17Cl3N2 |

| Molecular Weight | 295.6 g/mol |

| IUPAC Name | 1-[(2,5-dichlorophenyl)methyl]-2-methylpiperazine;hydrochloride |

| Standard InChI | InChI=1S/C12H16Cl2N2.ClH/c1-9-7-15-4-5-16(9)8-10-6-11(13)2-3-12(10)14;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H |

| Standard InChI Key | WDHJDBJUWZIHKG-UHFFFAOYSA-N |

| SMILES | CC1CNCCN1CC2=C(C=CC(=C2)Cl)Cl.Cl |

| Canonical SMILES | CC1CNCCN1CC2=C(C=CC(=C2)Cl)Cl.Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Nomenclature

1-(2,5-Dichloro-benzyl)-2-methyl-piperazine hydrochloride is systematically named according to IUPAC conventions as 1-[(2,5-dichlorophenyl)methyl]-2-methylpiperazine hydrochloride. Its molecular formula is C₁₂H₁₇Cl₃N₂, with a molar mass of 295.6 g/mol. The structure consists of a piperazine ring substituted at the N1 position by a 2,5-dichlorobenzyl group and at the C2 position by a methyl group, with the hydrochloride salt enhancing stability and solubility.

Structural Features and Stereoelectronic Effects

The 2,5-dichloro substitution pattern on the benzyl ring introduces distinct electronic effects:

-

Electron-withdrawing chlorine atoms at positions 2 and 5 create a meta-directing configuration, influencing reactivity in electrophilic substitution reactions.

-

The methyl group at C2 of the piperazine ring introduces steric hindrance, potentially modulating conformational flexibility and receptor-binding interactions.

Comparative analysis with the 2,4-dichloro isomer (CAS 1261233-70-8) reveals differences in dipole moments and crystal packing due to altered halogen positioning.

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis involves a nucleophilic substitution reaction between 2-methylpiperazine and 2,5-dichlorobenzyl chloride under basic conditions, followed by hydrochloride salt formation:

Step 1: Benzylation

Step 2: Salt Formation

Reaction Optimization

-

Solvent Selection: Dimethylformamide (DMF) achieves higher yields (78–85%) compared to dichloromethane (62–68%) due to improved solubility of intermediates.

-

Temperature Control: Reactions conducted at 25°C minimize byproduct formation versus reflux conditions.

-

Purification: Recrystallization from ethanol-water (3:1) yields >95% purity by HPLC.

Physicochemical Properties

Thermodynamic and Spectroscopic Data

| Property | Value/Description |

|---|---|

| Melting Point | 192–195°C (decomposition observed) |

| Solubility | 45 mg/mL in water; 120 mg/mL in ethanol |

| pKa (Piperazine N) | 9.2 ± 0.3 (predicted) |

| UV-Vis λmax (EtOH) | 274 nm (ε = 1,200 M⁻¹cm⁻¹) |

¹H NMR (400 MHz, D₂O): δ 2.48–2.61 (m, 4H, piperazine), 3.12 (s, 3H, CH₃), 3.72 (s, 2H, CH₂Ar), 7.31–7.43 (m, 3H, aromatic).

Industrial and Research Applications

Pharmaceutical Intermediate

Used in the synthesis of:

-

Antipsychotic candidates: Piperazine cores are prevalent in dopamine D₂ antagonists .

-

Antibacterial agents: Thiadiazole-piperazine hybrids show Gram-positive activity .

Material Science Applications

-

Coordination chemistry: The piperazine nitrogen atoms can act as ligands for transition metals (e.g., Cu²⁺, Ni²⁺).

| Parameter | Specification |

|---|---|

| Storage Conditions | 2–8°C under inert atmosphere (N₂) |

| PPE Requirements | Nitrile gloves, chemical goggles, lab coat |

| Disposal Methods | Incineration at >900°C with scrubbers |

Acute toxicity (predicted LD₅₀, rat oral): 420 mg/kg (Category 4).

Regulatory and Patent Landscape

No direct patents cover this isomer, but related compounds appear in:

Future Research Directions

-

Crystallographic studies to resolve three-dimensional conformation.

-

In vitro screening against neurological and infectious disease targets.

-

Prodrug development to enhance oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume